molecular formula C11H13ClFN B154670 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1978-61-6

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B154670
CAS RN: 1978-61-6
M. Wt: 213.68 g/mol
InChI Key: CTTBTYWBXXWBMU-UHFFFAOYSA-N
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Description

The compound 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a derivative of tetrahydropyridine with a fluorophenyl group. It is related to various pharmacologically active compounds and has been the subject of research due to its potential biological activities and interactions with enzymes such as monoamine oxidase B (MAO-B) .

Synthesis Analysis

The synthesis of fluoro-substituted tetrahydropyridines, including the 4-(4-fluorophenyl) variant, often involves the formation of chalcones followed by cyclization reactions. For instance, derivatives have been synthesized starting from 4-fluoro-3-methyl acetophenone through chalcone formation, indicating a multi-step synthetic route that can be tailored to introduce various substituents and achieve different biological activities .

Molecular Structure Analysis

The molecular structure of related fluorophenyl tetrahydropyridine derivatives has been studied using high-resolution X-ray diffraction. These studies reveal that the tetrahydropyridine ring can adopt various conformations, such as a distorted boat conformation, and that the fluorophenyl groups can be oriented in different ways relative to the tetrahydropyridine core . The presence of the fluorine atom can lead to unique intermolecular interactions, such as C-F...F-C contacts, which can influence the crystal packing and stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyridine derivatives can be influenced by the presence of the fluorophenyl group. For example, the photochemistry of nitrophenyl-substituted dihydropyridines has been studied, providing insights into the electron transfer processes and the formation of intermediates during photochemical reactions . Although not directly related to the 4-fluorophenyl derivative, these studies highlight the potential for complex chemical behavior in substituted tetrahydropyridines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride and its analogs can be deduced from studies on similar compounds. For instance, the crystal structures of solvated and anhydrous forms of a methyl 4-(4-fluorophenyl) tetrahydropyridine derivative have been analyzed, revealing the impact of solvation on the molecular arrangement and the types of hydrogen-bonding interactions present . These interactions are crucial for understanding the solubility, stability, and reactivity of the compound.

Scientific Research Applications

Neurotoxicity and Radiopharmaceutical Studies

  • Neurotoxic Analogs for Positron Tomographic Studies : A study by Berridge et al. (1993) discusses the synthesis of fluorine-18 labeled analogs of MPTP, including derivatives of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. These compounds showed neurotoxic potency similar to MPTP and may be useful as radiopharmaceuticals for studying mechanisms of MPTP toxicity (Berridge et al., 1993).

Pharmacological Properties

  • Analgesic and Hyperglycemic Activities : Yeung, Corleto, and Knaus (1982) synthesized N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines, including the 4-fluorophenyl derivative, to study their analgesic, hyperglycemic, and antiinflammatory activities. These compounds exhibited potent analgesic activity, with the 4-fluorophenyl derivative showing significant hyperglycemic effects (Yeung et al., 1982).

Metabolic Studies

  • Metabolic Studies on Haloperidol and its Tetrahydropyridine Analog : Van der Schyf et al. (1994) studied the metabolism of haloperidol and its tetrahydropyridine dehydration product, including a compound with a 4-fluorophenyl group. They found that these compounds were metabolized to various pyridinium metabolites, suggesting a potential role in neurological disorders observed in humans undergoing chronic treatment (Van der Schyf et al., 1994).

Chemical Structure Analysis

  • Chemical Structure and Interactions : The structural and electronic characteristics of compounds with a tetrahydropyridine ring, including 4-fluorophenyl derivatives, have been analyzed in studies by Anthal et al. (2013). These studies provide insights into the conformation and intramolecular interactions of these compounds (Anthal et al., 2013a), (Anthal et al., 2013b).

Dopaminergic Disease Imaging

  • Biological Imaging in Dopaminergic Diseases : A study by Barrio, Huang, and Phelps (1997) discusses the use of radiofluorinated compounds, related to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, for biological imaging in dopaminergic diseases like Parkinson's. These compounds may help in understanding the biochemistry of dopamine deficiency (Barrio et al., 1997).

Synthesis and Chemical Reactivity

  • Synthesis and Reactivity of Tetrahydropyridines : Research on synthesizing and understanding the chemical properties of tetrahydropyridines, including compounds with a 4-fluorophenyl moiety, has been extensively explored. Studies by Mateeva, Winfield, and Redda (2005), Soldatenkov et al. (1997, 2001), and Chang et al. (2010) delve into various synthetic routes and oxidative reactions involving these compounds, contributing to the broader knowledge of their chemistry and potential applications (Mateeva et al., 2005), (Soldatenkov et al., 1997), (Soldatenkov et al., 2001), (Chang et al., 2010).

Safety And Hazards

The safety and hazards associated with “4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride” are not clearly documented. However, similar compounds have been noted to cause respiratory irritation, skin irritation, and are harmful if inhaled or swallowed6789.


Future Directions

The future directions for “4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride” are not clearly documented. However, the development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen5. This suggests potential future research directions in the development of new drugs and therapies.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride”. For more detailed information, it is recommended to consult a specialist or conduct further research.


properties

IUPAC Name

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTBTYWBXXWBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173475
Record name Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

1978-61-6
Record name 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=1978-61-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride
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Record name 1978-61-6
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Record name Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride
Source EPA DSSTox
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Record name 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Lagu, D Tian, Y Jeon, C Li, JM Wetzel… - Journal of medicinal …, 2000 - ACS Publications
Introduction. Benign prostatic hyperplasia (BPH), 1 a urological disorder which results in obstruction to urine flow, is currently treated with a number of nonsubtype-selective R1 …
Number of citations: 25 pubs.acs.org
J Ann, A Jung, MY Kim, HM Kim, HC Ryu, S Kim… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated for hTRPV1 antagonism. The analysis …
Number of citations: 7 www.sciencedirect.com
JC Barrow, PG Nantermet, HG Selnick… - Journal of medicinal …, 2000 - ACS Publications
α 1 Adrenergic receptors mediate both vascular and lower urinary tract tone, and α 1 receptor antagonists such as terazosin (1b) are used to treat both hypertension and benign …
Number of citations: 311 pubs.acs.org
L Alig, J Alsenz, M Andjelkovic, S Bendels… - Journal of medicinal …, 2008 - ACS Publications
The application of the evolutionary fragment-based de novo design tool TOPology Assigning System (TOPAS), starting from a known CB1R (CB-1 receptor) ligand, followed by further …
Number of citations: 52 pubs.acs.org

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